Antifungal Activity: Alisamycin vs. Manumycin A Against Candida albicans
Alisamycin demonstrates quantifiable antifungal activity against *Candida albicans*, but its potency is differentiated from the class prototype, manumycin A. In a direct comparison from the original characterization study, alisamycin exhibited a Minimum Inhibitory Concentration (MIC) of 26 µg/mL against *C. albicans*, whereas manumycin A showed a slightly more potent MIC of 21 µg/mL [1]. This quantitative difference is critical for researchers requiring a specific potency threshold or a comparator for structure-activity relationship studies.
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | 26 µg/mL |
| Comparator Or Baseline | Manumycin A: 21 µg/mL |
| Quantified Difference | Alisamycin MIC is 5 µg/mL (1.24-fold) higher than Manumycin A |
| Conditions | *Candida albicans* (strain not specified in the available abstract), assayed in the original 1991 study [1]. |
Why This Matters
This data confirms alisamycin possesses antifungal activity but with a distinct potency profile compared to the group's namesake compound, guiding selection where a specific, less potent manumycin analog is required for mechanistic studies or as a control.
- [1] Franco CM, et al. Alisamycin, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity. J Antibiot (Tokyo). 1991;44(12):1289-93. (As summarized by scite.ai). View Source
